molecular formula C23H19F2N3O3S2 B2690442 4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 896675-67-5

4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2690442
CAS RN: 896675-67-5
M. Wt: 487.54
InChI Key: ZERYBICRAGWOEN-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C23H19F2N3O3S2 . It has an average mass of 487.542 Da and a monoisotopic mass of 487.083588 Da .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact synthesis process for this specific compound is not provided in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C23H19F2N3O3S2 . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C23H19F2N3O3S2 . It has an average mass of 487.542 Da and a monoisotopic mass of 487.083588 Da . Further details about its physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A significant application area for derivatives related to "4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide" is their role as inhibitors of carbonic anhydrase (CA) isoenzymes. Compounds similar in structure have been prepared and evaluated for their inhibitory action against various CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These studies show that aromatic sulfonamides exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating potent inhibition capabilities against these enzymes, which are crucial for physiological functions including respiration, acid-base balance, and CO2 transport (Supuran, Maresca, Gregáň, & Remko, 2013; Abdoli, Bozdağ, Angeli, & Supuran, 2018).

Antimicrobial Activity

Another application is the antimicrobial activity exhibited by fluoro substituted sulphonamide benzothiazole compounds. These studies reveal the synthesis and evaluation of novel compounds for their antimicrobial properties, highlighting the therapeutic potential of benzothiazole and sulphonamide compounds in pharmacology and as bioactive agents (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Synthesis and Characterization

Research also delves into the synthesis and characterization of compounds with similar chemical structures, focusing on their potential as carbonic anhydrase inhibitors and exploring various synthesis methodologies. These studies include the development of novel aromatic sulfonamide inhibitors, demonstrating the synthesis process and the subsequent biological evaluation of these compounds (Ulus, Aday, Tanc, Supuran, & Kaya, 2016; Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have various applications, including in drug discovery, medicinal chemistry, and biological studies.

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O3S2/c1-2-28(14-15-6-4-3-5-7-15)33(30,31)18-10-8-16(9-11-18)22(29)27-23-26-21-19(25)12-17(24)13-20(21)32-23/h3-13H,2,14H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERYBICRAGWOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

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